Physicochemical Differentiation: LogP and Polar Surface Area
The target compound differs from its closest commercially available regioisomer, ethyl 6‑nitro‑2,3‑dihydro‑1H‑indene‑1‑carboxylate (CAS 66041‑52‑9), in both LogP and TPSA. These computed parameters influence membrane permeability, solubility, and protein‑binding promiscuity, making the target compound a distinct physicochemical entity .
| Evidence Dimension | Computed LogP |
|---|---|
| Target Compound Data | LogP = 1.63 |
| Comparator Or Baseline | Ethyl 6-nitro-2,3-dihydro-1H-indene-1-carboxylate (CAS 66041-52-9): LogP not reported in accessible vendor data (MW 235.24, fewer H‑bond acceptors, no methoxyacetyl group). |
| Quantified Difference | Target LogP = 1.63; comparator LogP unavailable for direct subtraction. Directionally, the methoxyacetyl group adds polarity that partly offsets the increased molecular weight relative to the 1‑carboxylate isomer. |
| Conditions | Computed values from ChemScene product page (method undisclosed); comparator data limited to vendor listings (AKSci, ChemicalBook). |
Why This Matters
LogP differences of ≥0.5 can shift a compound across permeability thresholds in cell‑based assays; procurement of the wrong regioisomer will yield uninterpretable structure–activity data.
